![molecular formula C10H8N2O5S B14640225 2,5-Oxazolidinedione, 4-methyl-3-[(2-nitrophenyl)thio]-, (S)- CAS No. 52071-13-3](/img/structure/B14640225.png)
2,5-Oxazolidinedione, 4-methyl-3-[(2-nitrophenyl)thio]-, (S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Oxazolidinedione, 4-methyl-3-[(2-nitrophenyl)thio]-, (S)- is a chiral compound belonging to the oxazolidinedione class. This compound is characterized by its unique structure, which includes a 2,5-oxazolidinedione core with a 4-methyl group and a 3-[(2-nitrophenyl)thio] substituent. The (S)- configuration indicates the specific stereochemistry of the molecule.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-oxazolidinedione, 4-methyl-3-[(2-nitrophenyl)thio]-, (S)- typically involves the following steps:
Formation of the Oxazolidinedione Core: The oxazolidinedione core can be synthesized through the cyclization of amino acids or their derivatives under acidic or basic conditions.
Introduction of the 4-Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents such as methyl iodide in the presence of a base.
Attachment of the 3-[(2-Nitrophenyl)thio] Group: This step involves the nucleophilic substitution reaction where a thiol group is introduced to the 3-position of the oxazolidinedione core, followed by nitration to introduce the nitro group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Controlled Temperature and Pressure: Maintaining specific temperatures and pressures to favor the desired reactions.
Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.
Purification Techniques: Utilizing techniques such as crystallization, distillation, and chromatography to purify the final product.
化学反応の分析
Types of Reactions
2,5-Oxazolidinedione, 4-methyl-3-[(2-nitrophenyl)thio]-, (S)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo oxidation reactions where the thiol group is oxidized to a sulfoxide or sulfone.
Substitution: The methyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Hydrogen gas, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
Amino Derivatives: Formed through the reduction of the nitro group.
Sulfoxides and Sulfones: Formed through the oxidation of the thiol group.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
科学的研究の応用
2,5-Oxazolidinedione, 4-methyl-3-[(2-nitrophenyl)thio]-, (S)- has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,5-oxazolidinedione, 4-methyl-3-[(2-nitrophenyl)thio]-, (S)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Disrupting Cellular Processes: Interfering with processes such as DNA replication, protein synthesis, or cell division.
類似化合物との比較
2,5-Oxazolidinedione, 4-methyl-3-[(2-nitrophenyl)thio]-, (S)- can be compared with other oxazolidinedione derivatives:
Famoxadone: An oxazolidinedione fungicide with a different substitution pattern, used to control plant pathogenic fungi.
Linezolid: An oxazolidinone antibiotic used to treat serious bacterial infections.
Similar Compounds
2,5-Oxazolidinedione: The parent compound without the methyl and nitrophenylthio substituents.
4-Methyl-2,5-oxazolidinedione: A derivative with only the methyl group.
3-[(2-Nitrophenyl)thio]-2,5-oxazolidinedione: A derivative with only the nitrophenylthio group.
This detailed article provides a comprehensive overview of 2,5-oxazolidinedione, 4-methyl-3-[(2-nitrophenyl)thio]-, (S)-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
52071-13-3 |
|---|---|
分子式 |
C10H8N2O5S |
分子量 |
268.25 g/mol |
IUPAC名 |
(4S)-4-methyl-3-(2-nitrophenyl)sulfanyl-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C10H8N2O5S/c1-6-9(13)17-10(14)11(6)18-8-5-3-2-4-7(8)12(15)16/h2-6H,1H3/t6-/m0/s1 |
InChIキー |
YMOWQUJUEIHOHG-LURJTMIESA-N |
異性体SMILES |
C[C@H]1C(=O)OC(=O)N1SC2=CC=CC=C2[N+](=O)[O-] |
正規SMILES |
CC1C(=O)OC(=O)N1SC2=CC=CC=C2[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 1H-benzo[G]indole-2-carboxylate](/img/structure/B14640142.png)


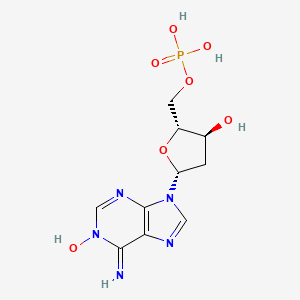
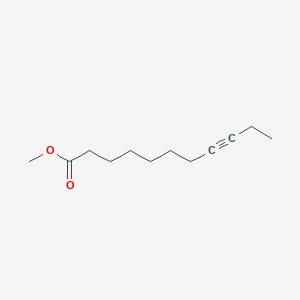
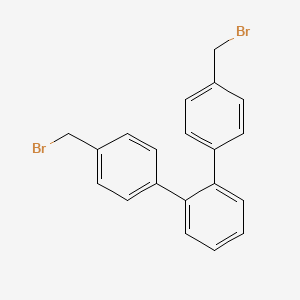
![2-Phenyl-N-[(propan-2-yl)carbamoyl]prop-1-ene-1-sulfonamide](/img/structure/B14640184.png)
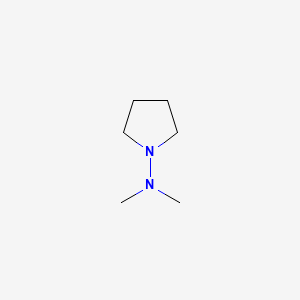
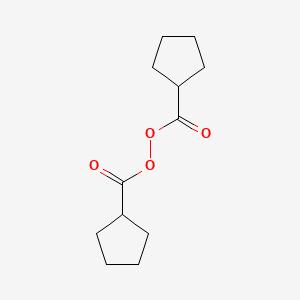
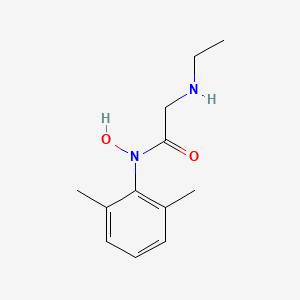
![N-[(Trimethoxysilyl)methyl]prop-2-en-1-amine](/img/structure/B14640232.png)
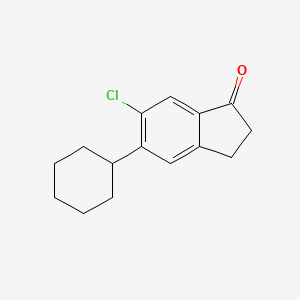
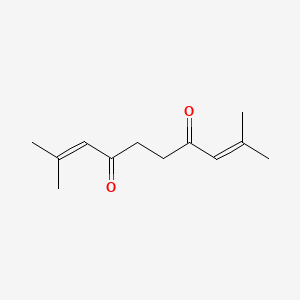
![ethyl (NE)-N-[(6E)-6-(3-cyanoprop-2-enylidene)cyclohexa-2,4-dien-1-ylidene]carbamate](/img/structure/B14640242.png)
